molecular formula C17H11N2NaO3 B15186849 sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate CAS No. 5850-76-0

sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate

Katalognummer: B15186849
CAS-Nummer: 5850-76-0
Molekulargewicht: 314.27 g/mol
InChI-Schlüssel: PZPGBYQRJGZMBY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its applications in dyeing and pigmentation processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate typically involves the diazotization of 2-amino-1-naphthol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate has diverse applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility in water, making it more suitable for applications requiring aqueous solutions. Additionally, the presence of both hydroxyl and carboxyl groups allows for versatile chemical modifications .

Eigenschaften

CAS-Nummer

5850-76-0

Molekularformel

C17H11N2NaO3

Molekulargewicht

314.27 g/mol

IUPAC-Name

sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate

InChI

InChI=1S/C17H12N2O3.Na/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22;/h1-10,20H,(H,21,22);/q;+1/p-1

InChI-Schlüssel

PZPGBYQRJGZMBY-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)[O-])O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.